Pentadecane, 8-hexyl-
CAS No.: 13475-75-7
Cat. No.: VC20990170
Molecular Formula: C21H44
Molecular Weight: 296.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13475-75-7 |
|---|---|
| Molecular Formula | C21H44 |
| Molecular Weight | 296.6 g/mol |
| IUPAC Name | 8-hexylpentadecane |
| Standard InChI | InChI=1S/C21H44/c1-4-7-10-13-16-19-21(18-15-12-9-6-3)20-17-14-11-8-5-2/h21H,4-20H2,1-3H3 |
| Standard InChI Key | FASYBMUJVAMAFB-UHFFFAOYSA-N |
| SMILES | CCCCCCCC(CCCCCC)CCCCCCC |
| Canonical SMILES | CCCCCCCC(CCCCCC)CCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Pentadecane, 8-hexyl- is a branched alkane with a pentadecane backbone featuring a hexyl substituent at the 8-position. Its systematic arrangement of carbon and hydrogen atoms creates a distinctive molecular architecture with specific chemical behaviors.
Basic Identification Parameters
Structural Configuration
The compound features a pentadecane chain (C₁₅H₃₂) with a hexyl group (C₆H₁₃) attached at the 8-position, creating a branched alkane with 21 carbon atoms total. This branching affects its physical properties compared to linear alkanes of similar molecular weight, including changes in boiling point, melting point, and solubility characteristics .
The chemical structure can be represented using the SMILES notation:
CCCCCCCC(CCCCCC)CCCCCCC
Physical and Chemical Properties
Pentadecane, 8-hexyl- exhibits physical and chemical properties typical of branched alkanes with medium to high molecular weight, though specific data for this compound is limited in the scientific literature.
Thermodynamic Properties
Conformational Analysis
As a relatively large, flexible molecule, Pentadecane, 8-hexyl- can adopt multiple conformations. The branching at the 8-position creates steric effects that influence the preferred spatial arrangements of the molecule. Computational analysis indicates that the compound has significant conformational flexibility, which affects its physical properties and chemical behavior .
Occurrence and Research Applications
Analytical Detection and Identification
Pentadecane, 8-hexyl- can be detected and identified through advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The compound has been identified in various analytical studies focused on extractables and leachables in pharmaceutical container systems .
In one study examining extractables in drug container closures, Pentadecane, 8-hexyl- was among the compounds identified through GC-MS analysis. This highlights the relevance of this compound in pharmaceutical quality control and safety assessment procedures .
Analytical Methodologies for Characterization
Spectroscopic Analysis
Mass spectral data for Pentadecane, 8-hexyl- is available in reference databases such as the KnowItAll Mass Spectral Library and the Wiley Registry. These spectral fingerprints serve as important reference points for the identification and characterization of the compound in complex mixtures .
The InChI representation (InChI=1S/C21H44/c1-4-7-10-13-16-19-21(18-15-12-9-6-3)20-17-14-11-8-5-2/h21H,4-20H2,1-3H3) provides a standardized way to encode the compound's structure in a machine-readable format that captures its precise molecular arrangement .
Chromatographic Methods
Gas chromatography has proven effective for separating and analyzing 8-hexyl-pentadecane, particularly when coupled with mass spectrometry for definitive identification. The compound's retention characteristics on common GC columns are influenced by its branched structure, which typically results in earlier elution compared to linear alkanes of the same carbon number .
Comparative Analysis with Related Compounds
Structural Homologues
It is important to distinguish Pentadecane, 8-hexyl- (C₂₁H₄₄) from structurally similar compounds such as 8-Hexyl-8-pentylhexadecane (C₂₇H₅₆, CAS: 55282-29-6). Despite their nomenclature similarities, these are distinct compounds with different molecular weights, physical properties, and chemical behaviors .
The key distinction is that 8-Hexyl-8-pentylhexadecane contains two alkyl substituents (hexyl and pentyl) at the 8-position of a hexadecane backbone, resulting in a quaternary carbon center, whereas Pentadecane, 8-hexyl- contains only one substituent (hexyl) at the 8-position of a pentadecane backbone, creating a tertiary carbon center .
Branched vs. Linear Alkanes
Branching in alkanes significantly affects their physical properties. Compared to linear alkanes of similar molecular weight, branched alkanes like Pentadecane, 8-hexyl- typically exhibit:
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